molecular formula C9H16Cl2N2O B1521082 1-Furfurylpiperazine dihydrochloride CAS No. 1185304-05-5

1-Furfurylpiperazine dihydrochloride

Cat. No.: B1521082
CAS No.: 1185304-05-5
M. Wt: 239.14 g/mol
InChI Key: ICRAXRAFGWHSSV-UHFFFAOYSA-N
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Description

1-Furfurylpiperazine dihydrochloride is an organic compound with the chemical formula C10H14N2O \u00B7 2HCl. It is a white solid with a melting point of 205-206°C and is readily soluble in water, ethanol, dimethyl sulfoxide, and chloroform. This compound is commonly used in biochemical and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Furfurylpiperazine dihydrochloride can be synthesized through the reaction of furfurylamine with piperazine in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.

Chemical Reactions Analysis

1-Furfurylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form furfural derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

  • Substitution: Substitution reactions can occur at the furan ring, leading to the formation of various substituted furfurylpiperazine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Furfural and its derivatives.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Substituted furfurylpiperazine derivatives.

Scientific Research Applications

1-Furfurylpiperazine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of various organic compounds.

  • Biology: In biochemical assays and studies involving enzyme inhibition.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Furfurylpiperazine dihydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

  • Piperazine derivatives: These compounds share the piperazine ring but differ in their substituents.

  • Furfural derivatives: These compounds contain the furan ring but lack the piperazine moiety.

The uniqueness of this compound lies in its combination of the furan and piperazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRAXRAFGWHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59037-70-6
Record name 1-(2-Furylmethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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